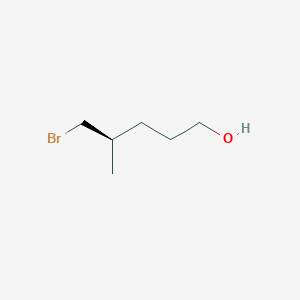

(R)-5-Bromo-4-methylpentan-1-ol

Beschreibung

(R)-5-Bromo-4-methylpentan-1-ol is a chiral brominated alcohol with the molecular formula C₆H₁₃BrO and a molecular weight of 181.04 g/mol. Its structure features a hydroxyl group at position 1, a methyl branch at position 4, and a bromine atom at position 5 of the pentanol backbone. The R-configuration at the chiral center (carbon 4) imparts stereochemical specificity, making it valuable for asymmetric synthesis and enantioselective applications in pharmaceuticals and agrochemicals.

This compound’s branched structure and halogenation enhance its reactivity in nucleophilic substitutions and coupling reactions.

Eigenschaften

Molekularformel |

C6H13BrO |

|---|---|

Molekulargewicht |

181.07 g/mol |

IUPAC-Name |

(4R)-5-bromo-4-methylpentan-1-ol |

InChI |

InChI=1S/C6H13BrO/c1-6(5-7)3-2-4-8/h6,8H,2-5H2,1H3/t6-/m1/s1 |

InChI-Schlüssel |

NQSQJHBIDKCPRD-ZCFIWIBFSA-N |

Isomerische SMILES |

C[C@H](CCCO)CBr |

Kanonische SMILES |

CC(CCCO)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Bromo-4-methylpentan-1-ol can be achieved through several methods. One common approach involves the bromination of 4-methylpentan-1-ol. This reaction typically uses a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction conditions often require cooling to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of ®-5-Bromo-4-methylpentan-1-ol may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired enantiomeric purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-5-Bromo-4-methylpentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) to form the corresponding alcohol or with cyanide ions (CN-) to form a nitrile.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: Sodium hydroxide (NaOH) in water or ethanol at elevated temperatures.

Major Products Formed

Oxidation: 5-Bromo-4-methylpentanal or 5-Bromo-4-methylpentanone.

Reduction: 4-Methylpentan-1-ol.

Substitution: 5-Hydroxy-4-methylpentan-1-ol or 5-Cyano-4-methylpentan-1-ol.

Wissenschaftliche Forschungsanwendungen

®-5-Bromo-4-methylpentan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in the development of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-5-Bromo-4-methylpentan-1-ol depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare (R)-5-Bromo-4-methylpentan-1-ol with two structurally related brominated alcohols: 5-Bromopentan-1-ol (linear chain) and 5-Bromo-4,4,5,5-Tetrafluoropentan-1-ol (fluorinated derivative) .

Table 1: Structural and Functional Comparison

Key Findings

However, this branching enhances stereochemical control in asymmetric syntheses. The fluorine atoms in 5-Bromo-4,4,5,5-Tetrafluoropentan-1-ol increase electronegativity and stability, making it suitable for high-performance materials and fluorinated pharmaceuticals .

Chirality vs.

Functional Group Synergy :

- Bromine in all three compounds facilitates nucleophilic substitutions, but the methyl and fluorine substituents diversify their applications. For example, fluorinated derivatives are prioritized in materials science for their thermal stability , while methyl-branched analogs are leveraged in chiral synthesis.

Contradictions and Limitations

Biologische Aktivität

(R)-5-Bromo-4-methylpentan-1-ol is a chiral compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

(R)-5-Bromo-4-methylpentan-1-ol is characterized by the following chemical properties:

- Molecular Formula : C6H13BrO

- Molecular Weight : 179.08 g/mol

- Structure : It contains a bromine atom attached to a pentanol backbone, which contributes to its biological activity.

The biological activity of (R)-5-Bromo-4-methylpentan-1-ol is primarily attributed to its ability to interact with various biological targets. Its chiral nature allows it to fit into specific active sites of enzymes and receptors, influencing their activity and modulating biochemical pathways. The compound has been studied for its role in enzyme mechanisms and protein-ligand interactions, making it valuable in biochemical research and drug development .

Research Findings

Recent studies have explored the biological activities of (R)-5-Bromo-4-methylpentan-1-ol, highlighting its potential applications in medicinal chemistry:

- Antimicrobial Activity : Research indicates that (R)-5-Bromo-4-methylpentan-1-ol exhibits antimicrobial properties against various bacterial strains. A study demonstrated that the compound inhibited the growth of Gram-positive bacteria, suggesting its potential use as an antibacterial agent .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. In vitro assays revealed that (R)-5-Bromo-4-methylpentan-1-ol effectively inhibited enzymes such as acetylcholinesterase, which is crucial for neurotransmission .

- Neuroprotective Effects : Preliminary research suggests that (R)-5-Bromo-4-methylpentan-1-ol may possess neuroprotective properties. In animal models, the compound demonstrated a reduction in neuroinflammation and oxidative stress markers, indicating potential benefits in neurodegenerative diseases .

Case Studies

Several case studies have illustrated the practical applications of (R)-5-Bromo-4-methylpentan-1-ol:

- Synthesis of Chiral Drugs : A study focused on using (R)-5-Bromo-4-methylpentan-1-ol as a chiral building block in the synthesis of novel pharmaceutical compounds. The results showed that the compound facilitated the formation of enantiomerically enriched products, enhancing the efficacy of the resulting drugs .

- Pharmacological Evaluations : In a pharmacological evaluation, (R)-5-Bromo-4-methylpentan-1-ol was tested for its effects on various receptor systems. The findings indicated significant interactions with G protein-coupled receptors, which are vital targets for drug discovery .

Table 1: Biological Activities of (R)-5-Bromo-4-methylpentan-1-ol

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits acetylcholinesterase | |

| Neuroprotective | Reduces neuroinflammation |

Table 2: Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (S)-5-Bromo-4-methylpentan-1-ol | Enantiomer | Different enzyme interactions |

| 5-Bromo-3-methylbutan-2-ol | Structural isomer | Weaker antimicrobial effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.